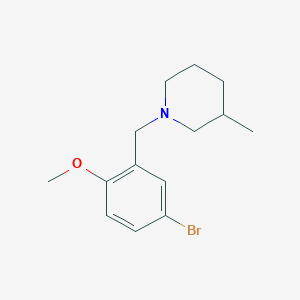
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as DCPG, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPG is a glycine transporter 1 (GlyT1) inhibitor that has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.
作用機序
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide works by inhibiting the GlyT1 transporter, which is responsible for removing glycine from the synaptic cleft. By inhibiting GlyT1, N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide increases the availability of glycine in the synapse, which enhances NMDA receptor function and promotes synaptic plasticity. This mechanism of action has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.
Biochemical and Physiological Effects:
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have several biochemical and physiological effects, including increased synaptic plasticity, enhanced NMDA receptor function, and reduced neuroinflammation. These effects are thought to underlie the therapeutic potential of N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in various neurological and psychiatric disorders.
実験室実験の利点と制限
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for lab experiments, including its specificity for GlyT1 and its ability to enhance synaptic plasticity. However, N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide also has some limitations, including its poor solubility and potential toxicity at high doses.
将来の方向性
There are several future directions for N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide research, including the development of more potent and selective GlyT1 inhibitors, the investigation of N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide's therapeutic potential in other neurological and psychiatric disorders, and the exploration of N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide's mechanism of action at the molecular level. Additionally, more studies are needed to determine the optimal dosage and administration of N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide for therapeutic use.
合成法
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can be synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzylamine with pyridine-3-carboxylic acid, followed by the introduction of a phenylsulfonyl group and a glycine residue. The final product is obtained through crystallization and purification.
科学的研究の応用
N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. Animal studies have shown that N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can improve cognitive function, reduce symptoms of schizophrenia, and enhance synaptic plasticity. Furthermore, N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have neuroprotective effects and can reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-14-8-9-18(17(21)11-14)24(28(26,27)16-6-2-1-3-7-16)13-19(25)23-15-5-4-10-22-12-15/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGGDZEEOSTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)



![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)